![molecular formula C15H17O8- B1262626 2-(beta-D-glucosyloxy)-cis-cinnamate](/img/structure/B1262626.png)
2-(beta-D-glucosyloxy)-cis-cinnamate
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Overview
Description
2-(beta-D-glucosyloxy)-cis-cinnamate is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-(beta-D-glucosyl)oxy-cis-cinnamic acid; major species ar pH 7.3. It is a conjugate base of a 2-(beta-D-glucosyloxy)-cis-cinnamic acid.
Scientific Research Applications
Isolation and Structural Analysis
- Isolation from Prunus Mahaleb L. Fruit Kernels : 2-glucosyloxy-4-methoxyethyl trans-cinnamate was isolated from Prunus mahaleb L. fruit kernels, with its structure confirmed through various spectroscopic methods. This compound is closely related to 2-(beta-D-glucosyloxy)-cis-cinnamate (El-Dakhakhny, 1970).
Biological Processes and Plant Biochemistry
- Conversion in Melilotus Alba : In Melilotus alba, a transformation of trans and cis o-(β-D-glucosyloxy)-cinnamic acid to o-(β-D-glucosyloxy)-hydrocinnamic acid was observed, with significant retention of glucose. This finding suggests a pathway in the in vivo conversion of these glucosides (Huisman & Kosuge, 1970).
- Biosynthesis in Lavandula Officinalis : In Lavandula officinalis, 2-glucosyloxy-4-methoxy- cis -cinnamic acid was found, indicating a biosynthetic pathway involving various cinnamic acid derivatives (Brown, 1963).
Subcellular Localization and Enzymatic Activity
- Localization in Melilotus Alba Leaves : In Melilotus alba, the glucosides of trans- and cis-2-hydroxy cinnamic acid and related β-glucosidase were predominantly found in mesophyll tissue. This distribution is crucial for understanding the role of these compounds in plant physiology (Ôba, Conn, Canut, & Boudet, 1981).
Allelopathy and Plant Growth Inhibition
- Allelochemical Properties : 1-O-cis-cinnamoyl-β-D-glucopyranose, derived from cis-cinnamic acid, exhibits potent inhibitory activity on lettuce root growth, emphasizing the importance of the cis-double bond and aromatic ring in its phytotoxicity (Abe et al., 2012).
- Inhibition of Root Growth in Arabidopsis Thaliana : cis-Cinnamic acid strongly inhibits root growth in various plant species, with a specific impact on early auxin-responsive genes in Arabidopsis thaliana roots (Wasano et al., 2013).
properties
Product Name |
2-(beta-D-glucosyloxy)-cis-cinnamate |
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Molecular Formula |
C15H17O8- |
Molecular Weight |
325.29 g/mol |
IUPAC Name |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
GVRIYIMNJGULCZ-QLFWQTQQSA-M |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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